molecular formula C22H35NO B8757019 ((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol CAS No. 1622180-31-7

((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol

Cat. No.: B8757019
CAS No.: 1622180-31-7
M. Wt: 329.5 g/mol
InChI Key: BPMMYKAHRIEVDH-VOQZNFBZSA-N
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Description

BMS-986104 is a novel sphingosine-1-phosphate receptor modulator developed by Bristol-Myers Squibb. It is primarily investigated for its potential therapeutic applications in autoimmune diseases and inflammatory conditions. This compound is designed to modulate the sphingosine-1-phosphate receptor, which plays a crucial role in immune cell trafficking and vascular integrity .

Preparation Methods

The synthesis of BMS-986104 involves several steps, including the preparation of key intermediates and their subsequent coupling. The general synthetic route includes:

Chemical Reactions Analysis

BMS-986104 undergoes several types of chemical reactions, including:

Scientific Research Applications

BMS-986104 has several scientific research applications, including:

Mechanism of Action

BMS-986104 exerts its effects by modulating the sphingosine-1-phosphate receptor. This receptor is involved in the regulation of immune cell trafficking and vascular integrity. By binding to the receptor, BMS-986104 influences the signaling pathways that control lymphocyte migration and vascular permeability. This modulation helps reduce inflammation and immune cell infiltration in affected tissues .

Comparison with Similar Compounds

BMS-986104 is compared with other sphingosine-1-phosphate receptor modulators such as fingolimod and siponimod. Unlike fingolimod, which causes dose-dependent bradycardia, BMS-986104 demonstrates improved cardiovascular safety while maintaining equivalent efficacy. This makes BMS-986104 a unique and promising candidate for therapeutic applications .

Similar Compounds

Properties

CAS No.

1622180-31-7

Molecular Formula

C22H35NO

Molecular Weight

329.5 g/mol

IUPAC Name

[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol

InChI

InChI=1S/C22H35NO/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3/t17-,21+,22-/m1/s1

InChI Key

BPMMYKAHRIEVDH-VOQZNFBZSA-N

Isomeric SMILES

CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(CO)N

SMILES

CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N

Canonical SMILES

CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol
Reactant of Route 2
((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol
Reactant of Route 3
((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol
Reactant of Route 4
((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol
Reactant of Route 5
((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol
Reactant of Route 6
((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol

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